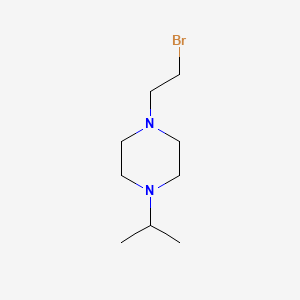
1-(2-Bromoethyl)-4-isopropylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-4-isopropylpiperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a bromoethyl group attached to the nitrogen atom of a piperazine ring, which is further substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-isopropylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-isopropylpiperazine with 2-bromoethanol under basic conditions. The reaction typically proceeds as follows:
Step 1: 1-isopropylpiperazine is dissolved in an appropriate solvent such as dichloromethane.
Step 2: 2-bromoethanol is added to the solution.
Step 3: A base such as potassium carbonate is introduced to facilitate the reaction.
Step 4: The mixture is stirred at room temperature for several hours until the reaction is complete.
Step 5: The product is isolated through standard purification techniques such as extraction and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group, resulting in the formation of 1-ethyl-4-isopropylpiperazine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Products include azidoethyl or thiocyanatoethyl derivatives.
Oxidation: N-oxides or other oxidized forms.
Reduction: 1-ethyl-4-isopropylpiperazine.
Scientific Research Applications
1-(2-Bromoethyl)-4-isopropylpiperazine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-4-isopropylpiperazine involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can influence various biological pathways, making the compound valuable in research focused on understanding these mechanisms.
Comparison with Similar Compounds
1-(2-Chloroethyl)-4-isopropylpiperazine: Similar structure but with a chloroethyl group instead of a bromoethyl group.
1-(2-Iodoethyl)-4-isopropylpiperazine: Contains an iodoethyl group, which can exhibit different reactivity due to the larger atomic radius of iodine.
1-(2-Azidoethyl)-4-isopropylpiperazine: Features an azidoethyl group, which can participate in click chemistry reactions.
Uniqueness: 1-(2-Bromoethyl)-4-isopropylpiperazine is unique due to the specific reactivity of the bromoethyl group, which allows for selective modifications and interactions in chemical and biological systems. This makes it a versatile tool in various research applications.
Properties
Molecular Formula |
C9H19BrN2 |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C9H19BrN2/c1-9(2)12-7-5-11(4-3-10)6-8-12/h9H,3-8H2,1-2H3 |
InChI Key |
SHWZQRPRGHDKKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















